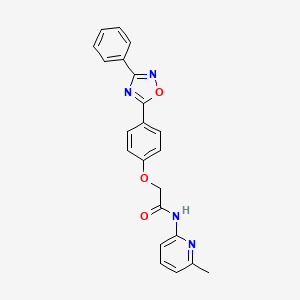
N-(6-methylpyridin-2-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPOA is a small molecule that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Applications De Recherche Scientifique
N-(6-methylpyridin-2-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been investigated for its potential applications in the field of medicine. Several research studies have reported that this compound exhibits promising anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. These findings suggest that this compound may have potential applications in the development of novel therapeutics for the treatment of inflammatory diseases and cancer.
Mécanisme D'action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but several studies have suggested that this compound may exert its effects through the modulation of various signaling pathways. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and cancer. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. These findings suggest that this compound may exert its effects through the modulation of multiple signaling pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines such as IL-6 and TNF-α. This compound has also been found to reduce oxidative stress in cells by increasing the expression of antioxidant enzymes such as SOD and catalase. In animal studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(6-methylpyridin-2-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is that it is a small molecule that can be easily synthesized and purified. Additionally, this compound has been found to exhibit promising biological activities, which makes it an attractive candidate for further investigation. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, the lack of information on the pharmacokinetics and toxicity of this compound makes it challenging to determine its potential as a therapeutic agent.
Orientations Futures
Several future directions for the investigation of N-(6-methylpyridin-2-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be identified. One area of research could focus on the identification of the specific signaling pathways that are modulated by this compound. Additionally, further investigation is needed to determine the pharmacokinetics and toxicity of this compound, which will be critical for the development of novel therapeutics. Another area of research could focus on the development of this compound derivatives that exhibit improved biological activity and pharmacokinetics. Finally, the investigation of the potential applications of this compound in the treatment of neurodegenerative diseases could be an exciting area of research.
Méthodes De Synthèse
N-(6-methylpyridin-2-yl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been synthesized through various methods, including the reaction of 6-methylpyridin-2-amine with 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid in the presence of a coupling reagent. Another method involves the reaction of 6-methylpyridin-2-amine with 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetyl chloride in the presence of a base. The synthesis of this compound has been reported in several research articles, and the purity of the compound has been confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-6-5-9-19(23-15)24-20(27)14-28-18-12-10-17(11-13-18)22-25-21(26-29-22)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKONVLSYIAHXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

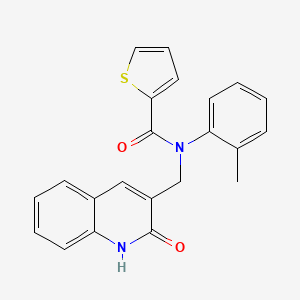
![2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7692113.png)
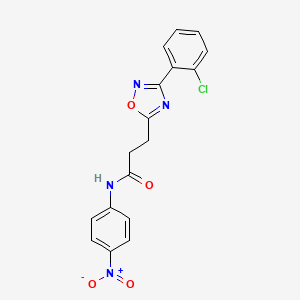

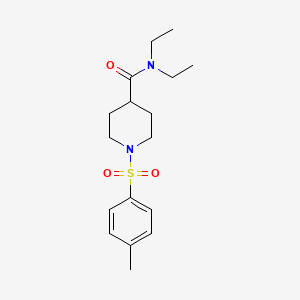

![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7692157.png)
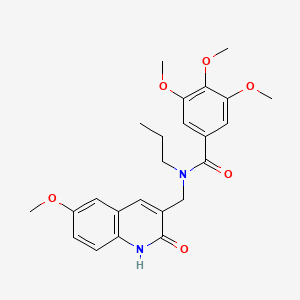

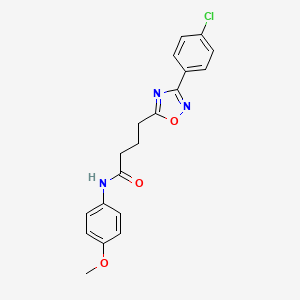

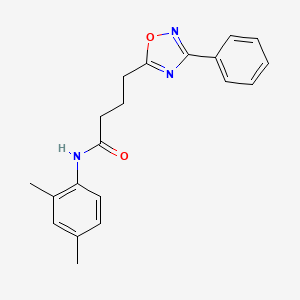
![N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692190.png)
